(2-Chloro-6-fluorobenzyl)hydrazine dihydrochloride
CAS No.: 1185299-08-4
Cat. No.: VC2983084
Molecular Formula: C7H10Cl3FN2
Molecular Weight: 247.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1185299-08-4 |
|---|---|
| Molecular Formula | C7H10Cl3FN2 |
| Molecular Weight | 247.5 g/mol |
| IUPAC Name | (2-chloro-6-fluorophenyl)methylhydrazine;dihydrochloride |
| Standard InChI | InChI=1S/C7H8ClFN2.2ClH/c8-6-2-1-3-7(9)5(6)4-11-10;;/h1-3,11H,4,10H2;2*1H |
| Standard InChI Key | IGZQPEVQJOUSKG-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C(=C1)Cl)CNN)F.Cl.Cl |
| Canonical SMILES | C1=CC(=C(C(=C1)Cl)CNN)F.Cl.Cl |
Introduction
Physical and Chemical Properties
Basic Identification
(2-Chloro-6-fluorobenzyl)hydrazine dihydrochloride is identified by the CAS number 1185299-08-4 and possesses distinctive physicochemical properties that make it valuable for various applications .
| Property | Value |
|---|---|
| CAS Number | 1185299-08-4 |
| Molecular Formula | C7H10Cl3FN2 |
| Molecular Weight | 247.5 g/mol |
| Physical Form | Crystalline solid |
| Solubility | Water-soluble (as dihydrochloride salt) |
Chemical Structure
The compound features a benzyl hydrazine core with chlorine and fluorine substituents at positions 2 and 6 of the benzene ring, respectively. This halogenated structure contributes significantly to its chemical properties and biological activities. The dihydrochloride salt formation enhances its water solubility, making it suitable for various chemical applications and biological testing protocols.
Chemical Reactions
(2-Chloro-6-fluorobenzyl)hydrazine dihydrochloride can participate in a variety of chemical reactions, which highlights its versatility as a building block in synthetic organic chemistry:
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Oxidation reactions: The hydrazine moiety can undergo oxidation to form various nitrogen-containing compounds.
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Reduction reactions: Under appropriate conditions, selective reduction of functional groups can occur.
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Substitution reactions: The halogen substituents (chlorine and fluorine) can participate in nucleophilic aromatic substitution reactions.
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Condensation reactions: The hydrazine group readily reacts with carbonyl compounds to form hydrazones, which are important intermediates in organic synthesis.
These reactions underscore the compound's utility in creating more complex molecular structures with potential pharmaceutical applications.
Synthesis and Preparation
The synthesis of (2-Chloro-6-fluorobenzyl)hydrazine dihydrochloride typically involves a multi-step process. The most common synthetic route includes:
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Reaction of (2-Chloro-6-fluorobenzyl) chloride with hydrazine hydrate in an appropriate solvent such as ethanol or methanol under reflux conditions.
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Subsequent treatment with hydrochloric acid to obtain the dihydrochloride salt form, which enhances stability and solubility.
Alternative synthetic approaches may involve:
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Reduction of the corresponding nitrile or amide derivatives to form the benzyl hydrazine structure.
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Direct halogenation of appropriate benzyl hydrazine precursors to introduce the chlorine and fluorine substituents.
These synthetic methodologies allow for the efficient production of (2-Chloro-6-fluorobenzyl)hydrazine dihydrochloride in laboratory settings with suitable purity for research applications.
Biological Activities and Research Findings
Anticancer Properties
Research indicates that (2-Chloro-6-fluorobenzyl)hydrazine dihydrochloride exhibits notable biological activities, particularly in the context of cancer research. The compound has been studied for its potential as an antitumor agent and has shown promise in inhibiting certain cancer cell lines . The presence of fluorine and chlorine atoms enhances its lipophilicity, potentially improving its bioavailability and efficacy in biological systems.
In a study published in the International Journal of Molecular Sciences (2024), compounds with structural similarities to (2-Chloro-6-fluorobenzyl)hydrazine dihydrochloride demonstrated significant anticancer activity against multiple types of human cancer cells including leukemia, melanoma, small cell lung cancer, colon cancer, central nervous system cancer, kidney cancer, breast cancer, ovarian cancer, and prostate cancer .
Structure-Activity Relationship
The anticancer activity of (2-Chloro-6-fluorobenzyl)hydrazine dihydrochloride and related compounds appears to be influenced by several structural factors:
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The halogen substituents (chlorine and fluorine) play a crucial role in determining biological activity .
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The positioning of these halogens on the aromatic ring significantly affects the compound's interaction with biological targets .
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The hydrazine functional group serves as an important pharmacophore that can interact with various biological targets through hydrogen bonding and other interactions .
Cell-Based Studies
Research findings from cytotoxicity studies on compounds with structural similarities to (2-Chloro-6-fluorobenzyl)hydrazine dihydrochloride have shown promising results. For example, in a study focusing on novel tetracyclic azaphenothiazines, researchers found significant anticancer activity across multiple cancer cell lines . Some derivatives demonstrated IC50 values as low as 0.7 μM against human colon cancer cells (HCT116), indicating potent cytotoxic effects .
Table 1: Cytotoxic Activity of Selected Compounds Against Cancer Cell Lines
| Compound | A549 (Lung) IC50 (μM) | MiaPaCa-2 (Pancreas) IC50 (μM) | HCT116 (Colon) IC50 (μM) | Normal Cells (HaCaT) IC50 (μM) |
|---|---|---|---|---|
| Compound 8 | 6.4 ± 0.7 | 9.2 ± 0.5 | 1.6 ± 0.8 | >50 |
| Compound 23 | 11.3 ± 0.4 | 12.9 ± 0.4 | 0.7 ± 0.08 | >100 |
| Doxorubicin (reference) | 0.3 ± 0.02 | 0.4 ± 0.03 | 0.1 ± 0.01 | 0.3 ± 0.04 |
Note: This table presents data from compounds with structural similarities to (2-Chloro-6-fluorobenzyl)hydrazine dihydrochloride .
Mechanism of Action
The mechanism of action of (2-Chloro-6-fluorobenzyl)hydrazine dihydrochloride and related compounds appears to involve the induction of apoptosis in cancer cells. Flow cytometry analysis has revealed that structurally similar compounds can induce both early and late apoptosis/necrosis in various cancer cell lines .
For example, compound 25 (which shares structural features with (2-Chloro-6-fluorobenzyl)hydrazine dihydrochloride) demonstrated strong late apoptosis and necrotic activity (82% ± 2.89) toward A549 lung cancer cells . Additionally, these compounds have shown the ability to induce cell cycle arrest, particularly in the S phase, suggesting disruption of DNA replication as a potential mechanism of action .
Applications in Chemical and Pharmaceutical Research
Medicinal Chemistry Applications
(2-Chloro-6-fluorobenzyl)hydrazine dihydrochloride has several important applications in medicinal chemistry:
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Development of anticancer agents: The compound serves as a valuable intermediate in the synthesis of potential anticancer drugs .
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Design of enzyme inhibitors: Its unique structural features make it suitable for developing compounds that can interact with specific enzymes involved in disease pathways .
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Exploration of structure-activity relationships: The compound allows medicinal chemists to study how structural modifications affect biological activity .
Synthetic Chemistry Applications
In synthetic organic chemistry, (2-Chloro-6-fluorobenzyl)hydrazine dihydrochloride functions as a versatile building block:
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Synthesis of heterocyclic compounds: The hydrazine moiety can participate in cyclization reactions to form nitrogen-containing heterocycles.
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Formation of hydrazones and hydrazides: These derivatives are important intermediates in the synthesis of various pharmaceutical compounds.
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Development of chemical libraries: The compound can be used to generate diverse chemical libraries for drug discovery programs .
| Hazard Type | Classification |
|---|---|
| Physical Hazards | Not classified as flammable or explosive |
| Health Hazards | Irritant (Xi), Corrosive (C) |
| Environmental Hazards | Data not fully established |
Similar Compounds and Comparative Analysis
Several compounds share structural similarities with (2-Chloro-6-fluorobenzyl)hydrazine dihydrochloride. A comparative analysis of these compounds provides insights into structure-activity relationships and potential applications:
Table 2: Comparison of (2-Chloro-6-fluorobenzyl)hydrazine dihydrochloride with Structurally Similar Compounds
| Compound Name | CAS Number | Similarity Score | Distinguishing Features |
|---|---|---|---|
| (2-Chloro-4-fluorophenyl)hydrazine hydrochloride | 497959-29-2 | 0.91 | Different positioning of fluorine atom |
| (2-Chloro-3-fluorophenyl)hydrazine hydrochloride | 1138036-54-0 | 0.86 | Variation in fluorine position affects reactivity |
| (4-Chloro-2-fluorophenyl)hydrazine hydrochloride | 64172-78-7 | 0.83 | Altered positioning of both chlorine and fluorine |
| (2-Chloro-5-fluorophenyl)hydrazine hydrochloride | 502496-25-5 | 0.78 | Different substitution pattern on benzene ring |
| (3-Chloro-2-fluorophenyl)hydrazine hydrochloride | 36556-56-6 | 0.76 | Significant change in halogen positioning |
Note: Similarity scores based on structural comparison .
The positioning of halogen substituents on the benzene ring plays a crucial role in determining the chemical reactivity and biological properties of these compounds. Even minor changes in substitution patterns can lead to significant differences in activity profiles, highlighting the importance of precise structural design in drug development efforts.
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